molecular formula C12H16N6O4 B10760065 N-Ethyl-5'-carboxamido adenosine

N-Ethyl-5'-carboxamido adenosine

Cat. No.: B10760065
M. Wt: 308.29 g/mol
InChI Key: JADDQZYHOWSFJD-BMYQGPEFSA-N
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Description

N-Ethyl-5’-Carboxamido Adenosine is a stable adenosine A1 and A2 receptor agonist. It is known for its ability to inhibit cAMP and cGMP phosphodiesterase activity .

Preparation Methods

The synthesis of N-Ethyl-5’-Carboxamido Adenosine involves the reaction of adenosine with ethyl isocyanate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

N-Ethyl-5’-Carboxamido Adenosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Ethyl-5’-Carboxamido Adenosine has a wide range of scientific research applications:

Mechanism of Action

N-Ethyl-5’-Carboxamido Adenosine exerts its effects by acting as an agonist at adenosine A1 and A2 receptors. It inhibits cAMP and cGMP phosphodiesterase activity, leading to increased levels of these cyclic nucleotides. This activation of adenosine receptors triggers downstream signaling pathways, including the MAPK pathway, which plays a role in neuroprotection and other cellular processes .

Comparison with Similar Compounds

N-Ethyl-5’-Carboxamido Adenosine is unique due to its specific structure and receptor affinity. Similar compounds include:

    Adenosine: The parent compound, which also acts on adenosine receptors but with different affinities and effects.

    N-ethyladenosine: A derivative with similar properties but lacking the carboxamido group.

    5’-Carboxamidoadenosine: Another derivative that lacks the ethyl group.

These compounds share structural similarities but differ in their specific interactions with adenosine receptors and their resulting biological effects .

Properties

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7-,8-,12-/m1/s1

InChI Key

JADDQZYHOWSFJD-BMYQGPEFSA-N

Isomeric SMILES

CCNC(=O)[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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